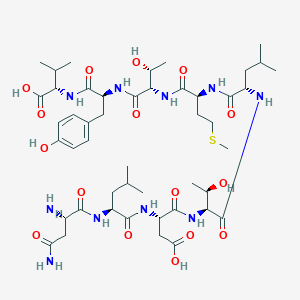
5-Methyl-3'-azido-2',3'-dideoxyisocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine is a synthetic nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
The synthesis of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine typically involves multiple steps, starting from readily available nucleoside precursors. The key steps include the introduction of the azido group and the methyl group at specific positions on the nucleoside scaffold. Common synthetic routes involve the use of azidation reactions, where an azide ion is introduced to replace a leaving group, such as a halide, on the nucleoside. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid chain. This inhibition of nucleic acid synthesis is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include viral reverse transcriptase and cellular DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine include:
3’-Azido-2’,3’-dideoxythymidine (AZT): Used in the treatment of HIV infection.
3’-Azido-2’,3’-dideoxyadenosine (AZA): Investigated for its antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZG): Studied for its potential in antiviral therapies.
Compared to these compounds, 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine may offer unique advantages in terms of selectivity and potency against specific viral targets and cancer cells .
Eigenschaften
CAS-Nummer |
108441-50-5 |
|---|---|
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
2-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(11)13-9(5)18)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
LGLGKVCCXSGELG-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















